(R)-N-(3-((2-Aminoethyl)amino)-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide
CAS No.: 943528-71-0
Cat. No.: VC2708607
Molecular Formula: C11H23N3O4
Molecular Weight: 261.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 943528-71-0 |
---|---|
Molecular Formula | C11H23N3O4 |
Molecular Weight | 261.32 g/mol |
IUPAC Name | (2R)-N-[3-(2-aminoethylamino)-3-oxopropyl]-2,4-dihydroxy-3,3-dimethylbutanamide |
Standard InChI | InChI=1S/C11H23N3O4/c1-11(2,7-15)9(17)10(18)14-5-3-8(16)13-6-4-12/h9,15,17H,3-7,12H2,1-2H3,(H,13,16)(H,14,18)/t9-/m0/s1 |
Standard InChI Key | KEMMDXICCGPQBQ-VIFPVBQESA-N |
Isomeric SMILES | CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCN)O |
SMILES | CC(C)(CO)C(C(=O)NCCC(=O)NCCN)O |
Canonical SMILES | CC(C)(CO)C(C(=O)NCCC(=O)NCCN)O |
Introduction
Chemical Structure and Properties
Molecular Structure
(R)-N-(3-((2-Aminoethyl)amino)-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide contains several key structural features that define its chemical identity. The molecule incorporates a 2,4-dihydroxy-3,3-dimethylbutanamide moiety (derived from pantothenic acid) linked to an aminoethyl group through an oxopropyl chain. The (R) designation indicates specific stereochemistry at the chiral carbon, which is crucial for biological activity in related compounds.
Structural Comparison with Related Compounds
The requested compound shares structural similarities with several related molecules found in biological systems. Pantetheine, which has the formula C11H22N2O4S and contains a 2,4-dihydroxy-3,3-dimethylbutanamide moiety linked to a mercaptoethylamine group, represents a close structural analog . Similarly, pantethine (C22H42N4O8S2) consists of two pantothenic acid molecules linked by amide bonds to a cysteamine disulfide bridging group .
Physical and Chemical Properties
Based on the properties of structurally similar compounds, (R)-N-(3-((2-Aminoethyl)amino)-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide would likely exhibit the following characteristics:
Biochemical Significance
Relation to Vitamin B5 Metabolism
The 2,4-dihydroxy-3,3-dimethylbutanamide group present in the compound is derived from pantothenic acid (vitamin B5). This structural feature suggests the molecule may be involved in vitamin B5 metabolism or function as a vitamin B5 derivative or analog. The related compound (2R)-N-(3-Amino-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide (D-Pantothenamide) shares similar structural elements .
Analytical Identification
Mass Spectrometry
Mass spectrometry would likely show characteristic fragmentation patterns related to the cleavage of the amide bonds and the hydroxyl-containing portions of the molecule. Related compounds like pantetheine show significant fragments in LC-MS analysis that could provide reference points for identifying this compound .
NMR Spectroscopy
1H NMR spectroscopy would show characteristic signals for:
-
Methyl groups from the dimethyl moiety
-
Methylene protons adjacent to hydroxyl groups
-
Amide NH protons
-
Ethylene protons in the aminoethyl chain
Chemical Identification
The compound could potentially be identified through chemical reactions targeting its functional groups:
-
Hydroxyl groups could be detected through esterification reactions
-
Primary amine could be detected through reactions with ninhydrin
-
Amide groups could be detected through hydrolysis
Synthesis and Production
Purification Considerations
Purification of such compounds typically involves:
-
Column chromatography
-
Recrystallization techniques
-
HPLC methods for final purification and analysis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume